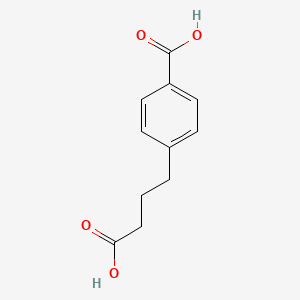

4-(3-Carboxypropyl)benzoic acid

Description

4-(3-Carboxypropyl)benzoic acid is a dicarboxylic acid derivative featuring a benzoic acid moiety linked via a three-carbon aliphatic chain to a second carboxylic acid group. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to its two ionizable groups (pKa ~2-3 for aromatic carboxylic acid and ~4-5 for the aliphatic chain) . The compound is of interest in materials science and organic synthesis, particularly in the design of dyes and surface-immobilized molecules where dual carboxylic groups enable robust covalent attachment .

Properties

IUPAC Name |

4-(3-carboxypropyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-10(13)3-1-2-8-4-6-9(7-5-8)11(14)15/h4-7H,1-3H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESKBPYSLZKNKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(3-Carboxypropyl)benzoic acid can be synthesized through several methods. One common approach involves the oxidation of a substituted alkylbenzene using potassium permanganate (KMnO4) under acidic conditions . Another method includes the hydrolysis of nitriles, where the nitrile group is converted to a carboxylic acid group upon heating with aqueous acid or base .

Industrial Production Methods: In industrial settings, the compound can be produced via the carboxylation of Grignard reagents. This involves the reaction of a Grignard reagent with carbon dioxide (CO2) to yield a metal carboxylate, which is then protonated to form the carboxylic acid . This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Carboxypropyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex carboxylic acids.

Reduction: It can be reduced to form alcohols or aldehydes.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid, and halogenation with halogens (Cl2, Br2) in the presence of a catalyst.

Major Products:

Oxidation: Formation of more complex carboxylic acids.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the compound.

Scientific Research Applications

4-(3-Carboxypropyl)benzoic acid is utilized in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Carboxypropyl)benzoic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and ionic interactions, influencing enzyme activity and metabolic processes . The compound’s carboxyl group allows it to act as a proton donor, facilitating various biochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Dye C [4-(3-Carboxypropyl)-acridinone-benzoic acid]

- Structure: Integrates a decahydro-acridinone core with two carboxylic acids (one aromatic, one aliphatic) .

- Key Differences: The acridinone ring system enhances π-conjugation, shifting absorption spectra compared to the simpler benzoic acid derivative. This makes Dye C suitable for optical applications, unlike 4-(3-Carboxypropyl)benzoic acid .

- Applications : Used in dye-sensitized solar cells and surface immobilization studies due to its dual binding sites .

2-[(3-Carboxypropyl)carbamoyl]benzoic Acid

- Structure: Features a carbamoyl (-NH-CO-) bridge between the benzoic acid and propyl chain, introducing an amide group (C₁₂H₁₃NO₅) .

4-[4-(2-Carboxybenzoyl)phenyl]butyric Acid

Substituent Position and Chain Modifications

4-(3-Amino-3-carboxypropyl)benzoic Acid

- Structure: A zwitterionic derivative with both amino (-NH₂) and carboxylic acid groups on the propyl chain (C₁₁H₁₃NO₄) .

- Key Differences: The zwitterionic nature improves water solubility and enables pH-dependent behavior, unlike the non-ionic this compound .

- Hazards : Classified with warnings (H302, H315) due to amine reactivity .

4-Hydroxybenzoic Acid

Electronic and Steric Effects

Nitro-Substituted Benzoic Acids (e.g., 4-(tert-Butyl)-3,5-dinitrobenzoic acid)

- Structure: Nitro groups (-NO₂) at meta positions (C₁₁H₁₂N₂O₆) .

- Key Differences : Strong electron-withdrawing nitro groups increase acidity (pKa ~1-2) and steric hindrance, favoring catalysis and explosive formulations .

Caffeic Acid [3-(3,4-Dihydroxyphenyl)-2-propenoic acid]

Comparative Data Table

Biological Activity

4-(3-Carboxypropyl)benzoic acid, with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol, is an organic compound notable for its unique carboxypropyl substitution. This structural feature imparts distinct chemical and physical properties, making it a subject of interest in various biological studies and applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. As a carboxylic acid, it can engage in hydrogen bonding and ionic interactions, which are crucial for influencing enzyme activity and metabolic pathways. The compound may also exhibit antimicrobial, anti-inflammatory, and antitumor activities based on its structural characteristics and similar compounds' known effects.

Comparative Analysis of Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Benzoic Acid | Simple structure with one carboxyl group | Antimicrobial properties |

| 4-(4-Carboxyphenyl)butyric Acid | Similar structure with different carboxyl position | Potential neuroprotective effects |

| 3-(4-Carboxyphenyl)butanoic Acid | Isomer with distinct arrangement | Antioxidant properties |

| This compound | Unique carboxypropyl substitution | Antimicrobial, anti-inflammatory effects |

Research Findings

- Antimicrobial Activity : Studies have indicated that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. This is particularly relevant in the development of preservatives for food and cosmetic products.

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses, which could have implications in treating conditions such as arthritis or other inflammatory diseases.

- Antitumor Activity : Preliminary research suggests that this compound may possess antitumor properties, possibly through mechanisms involving apoptosis induction in cancer cells.

Case Studies

- Case Study 1 : In vitro studies demonstrated that this compound inhibited the growth of various bacterial strains, suggesting its potential use as a natural preservative in food products. The minimum inhibitory concentration (MIC) values were comparable to those of established antimicrobial agents.

- Case Study 2 : A study exploring the anti-inflammatory effects of this compound showed a reduction in pro-inflammatory cytokines in cell cultures treated with this compound. This indicates its potential utility in developing therapeutic agents for chronic inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.